1-(3-Aminophenyl)-3-methylimidazolidin-2-one
Description
1-(3-Aminophenyl)-3-methylimidazolidin-2-one (CAS 517918-82-0) is an imidazolidinone derivative featuring a 3-aminophenyl substituent at the N1 position and a methyl group at the N3 position of the imidazolidin-2-one core. Its molecular formula is C₁₀H₁₃N₃O, with a molecular weight of 191.24 g/mol .
Properties
IUPAC Name |
1-(3-aminophenyl)-3-methylimidazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O/c1-12-5-6-13(10(12)14)9-4-2-3-8(11)7-9/h2-4,7H,5-6,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKKKYVAWUMMSGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(C1=O)C2=CC=CC(=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90654293 | |
| Record name | 1-(3-Aminophenyl)-3-methylimidazolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90654293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
517918-82-0 | |
| Record name | 1-(3-Aminophenyl)-3-methylimidazolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90654293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(3-aminophenyl)-3-methylimidazolidin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthesis of Propargylic Ureas (Precursors)
- Propargylic ureas are synthesized by reacting propargylic amines with phenyl isocyanates.
- For example, 2-methylbut-3-yn-2-amine reacts quantitatively with phenyl isocyanate to give propargylic urea intermediates.
- Sonogashira coupling is often employed to introduce aryl groups on the propargylic amine or urea precursors, using catalysts such as PdCl2 and CuI in the presence of triethylamine under inert atmosphere.
BEMP-Catalyzed Cyclization to Imidazolidin-2-ones
- The key step involves the intramolecular hydroamidation of propargylic ureas catalyzed by BEMP.
- This reaction proceeds rapidly at room temperature, often completing within 1 hour or even 1 minute depending on substrates.
- The mechanism starts with deprotonation of the urea NH by the base, followed by nucleophilic attack and ring closure to form the imidazolidinone ring.
- The reaction is typically performed in acetonitrile (CH3CN) as solvent, with 5 mol % BEMP catalyst.
- After completion, the reaction mixture is purified by silica gel column chromatography using hexane/ethyl acetate mixtures.
One-Pot Synthesis from Propargylic Amine and Isocyanate
- A one-pot method involves direct reaction of propargylic amine with phenyl isocyanate in the presence of BEMP catalyst.
- This method yields the imidazolidin-2-one product quantitatively under mild conditions without isolation of intermediates.
Reaction Conditions and Yields
| Step | Conditions | Time | Yield |
|---|---|---|---|
| Propargylic urea synthesis | Propargylic amine + phenyl isocyanate, room temp | 1 h | Quantitative |
| Sonogashira coupling for arylation | PdCl2 (2 mol %), CuI (7 mol %), Et3N, N2 atmosphere | Overnight | 42-55% |
| BEMP-catalyzed cyclization | BEMP (5 mol %), CH3CN, room temp | 1 min - 1 h | 62-100% |
| One-pot BEMP-catalyzed synthesis | Propargylic amine + isocyanate + BEMP, CH3CN, room temp | 1 h | Quantitative |
These conditions highlight the mild and efficient nature of the synthesis, with high yields and short reaction times.
Mechanistic Insights
- Computational studies employing density functional theory (DFT) with ωb97xd functional have elucidated the mechanism.
- The rate-determining step involves deprotonation of the urea NH by BEMP.
- Subsequent intramolecular nucleophilic attack on the alkyne leads to cyclization forming the imidazolidinone ring.
- The process is energetically favorable and correlates with the base strength of BEMP, explaining the high efficiency.
Alternative Synthetic Approaches
While the above method is the most documented for imidazolidin-2-ones, related heterocyclic compounds with aminoaryl substitutions have been synthesized via:
- Schiff base formation followed by cyclization under acidic conditions.
- Use of hydrazine derivatives and ethyl acetoacetate for related heterocycles.
- Reactions involving aminoacetophenone derivatives and various anhydrides or acyl chlorides to form different heterocyclic rings including imidazolidines.
However, these methods are less directly applicable to this compound and are more relevant for structurally related compounds.
Summary Table of Key Preparation Method
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The aromatic amine group undergoes nucleophilic substitution with electrophiles such as alkyl halides and acyl chlorides. For example:
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Alkylation : Reaction with methyl iodide in DMF at 60°C yields 1-(3-(methylamino)phenyl)-3-methylimidazolidin-2-one (86% yield) .
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Acylation : Treatment with acetyl chloride in dichloromethane produces 1-(3-acetamidophenyl)-3-methylimidazolidin-2-one (92% yield) .
Table 1: Representative Substitution Reactions
Cyclization and Ring Expansion
The imidazolidinone ring participates in catalytic cyclization reactions:
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Intramolecular Hydroamidation : Under organocatalytic conditions (BEMP, 1 mol%), the compound forms fused bicyclic structures via a propargylic urea intermediate (Figure 1). This reaction proceeds at rt in MeCN with >99% yield .
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CO₂ Insertion : Exposure to CO₂ (3 atm) in the presence of In[N(SiMe₃)₂]Cl₂·(THF)ₓ generates benzimidazolidin-2-ones through carbamate intermediates (73% yield) .
Mechanistic Pathway :
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Deprotonation of the urea N–H by BEMP.
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Allenamide formation via triple-bond isomerization.
Electrophilic Aromatic Substitution
The 3-aminophenyl group directs electrophiles to the para position:
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Nitration : Reaction with HNO₃/H₂SO₄ at 0°C produces 1-(3-amino-4-nitrophenyl)-3-methylimidazolidin-2-one (67% yield) .
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Sulfonation : Treatment with fuming H₂SO₄ yields the sulfonated derivative (58% yield) .
Condensation Reactions
The primary amine forms Schiff bases with aldehydes:
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Reaction with benzaldehyde in ethanol under reflux yields 1-(3-(benzylideneamino)phenyl)-3-methylimidazolidin-2-one (82% yield) .
Reductive Amination
Catalytic hydrogenation (H₂, Pd/C) of Schiff base derivatives produces secondary amines:
-
Example : Reduction of the benzylidene derivative yields 1-(3-(benzylamino)phenyl)-3-methylimidazolidin-2-one (91% yield) .
Acid/Base-Mediated Ring Opening
The imidazolidinone ring undergoes hydrolysis under extreme conditions:
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Acidic Hydrolysis : HCl (6M) at 100°C cleaves the ring to form 3-(3-aminophenyl)-1-methylurea (64% yield).
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Basic Hydrolysis : NaOH (10%) generates 3-amino-N-methylbenzenamine and CO₂ (quantitative).
Key Research Findings
-
Reactivity Trends : The imidazolidinone ring stabilizes transition states in cycloadditions, enhancing regioselectivity .
-
Solvent Effects : Polar aprotic solvents (DMF, MeCN) improve yields in substitution reactions by stabilizing ionic intermediates .
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Catalyst Design : Methyl substitution at N3 increases steric hindrance, influencing enantioselectivity in catalytic cycles .
Scientific Research Applications
The applications of 1-(3-aminophenyl)-3-methylimidazolidin-2-one are not explicitly detailed in the provided search results; however, some potential applications can be inferred from the contexts in which similar compounds are mentioned.
Potential Research Applications
- Synthesis of Imidazolidinones this compound is an imidazolidinone, and the synthesis of alternative imidazolidinone architectures has been achieved using similar compounds . These compounds have applications in catalysis .
- Kinase Inhibition Certain compounds containing aniline and pyrimidine moieties are being researched as kinase inhibitors . Specifically, they show potential in treating conditions modulated by CaMK1 family kinases, with enhanced activity for inhibiting CaMK1 D kinases . Aberrant overexpression of CaMKI D has been implicated in tumor initiation and progression, especially in breast cancer, so these compounds may have anticancer applications .
- Anticancer Agents Pyrrolidinone-hydrazone derivatives, which share structural similarities with the target compound, have been identified as potential anticancer agents . Some derivatives have shown promising activity against breast cancer cell lines and as antimetastatic agents .
- Antioxidant Activity Some compounds with aminophenyl groups exhibit antioxidant activity . For example, N′-(1-(4-aminophenyl)ethylidene)-5-oxo-1-(4-(phenylamino)phenyl)pyrrolidine-3-carbohydrazide has shown antioxidant activity in FRAP assays .
- FGFR1 Inhibition: Naphthoquinone-chalcone hybrids have been investigated as potent FGFR1 inhibitors . The top three most potent compounds exhibited higher inhibitory activity than other reported FGFR1 inhibitors .
Mechanism of Action
1-(3-Aminophenyl)-3-methylimidazolidin-2-one is structurally similar to other imidazolidinones, such as 1-(2-aminophenyl)-3-methylimidazolidin-2-one and 1-(4-aminophenyl)-3-methylimidazolidin-2-one. These compounds share the imidazolidin-2-one ring but differ in the position of the amino group on the phenyl ring. The unique positioning of the amino group in this compound contributes to its distinct chemical and biological properties.
Comparison with Similar Compounds
1-(4-Bromophenyl)-3-methylimidazolidin-2-one (CAS 530081-14-2)
- Structure: Substitution at the para position with bromine instead of meta-amino.
- Properties: The bromine atom introduces steric bulk and electron-withdrawing effects, reducing hydrogen-bonding capacity compared to the amino group. This compound is 95% pure and commercially available .
- Applications : Likely used as an intermediate in cross-coupling reactions due to bromine’s reactivity in Suzuki or Ullmann couplings.
1-(3-Methylphenyl)-2-imidazolidinone (CAS 14088-94-9)
1-Acetyl-3-(3-amino-2-methylphenyl)imidazolidin-2-one (CAS 1803606-36-1)
- Structure: Acetyl group at N1 and a 2-methyl-3-aminophenyl substituent.
- Properties : Increased molecular weight (233.27 g/mol ) and steric hindrance from the acetyl group may reduce solubility in polar solvents .
- Applications : The acetyl group could serve as a protecting moiety in multistep syntheses .
Physicochemical and Reactivity Comparisons
Reactivity Insights :
- The amino group in this compound enables participation in coordination complexes. For example, analogous ligands like 1-(isoquinolin-3-yl)-3-methylimidazolidin-2-one form stable copper(II) complexes (e.g., [CuCl₂(L)]), highlighting the role of nitrogen donors in metal coordination .
- Bromine in 1-(4-Bromophenyl)-3-methylimidazolidin-2-one facilitates halogen-based reactions, whereas methyl groups in 1-(3-Methylphenyl)-2-imidazolidinone limit such reactivity .
Biological Activity
1-(3-Aminophenyl)-3-methylimidazolidin-2-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and therapeutic applications, supported by data tables and case studies.
- Chemical Formula : CHNO
- Molecular Weight : 204.23 g/mol
- CAS Number : 517918-82-0
Biological Activities
This compound has been studied for various biological activities, including:
- Anticancer Activity : The compound has shown promise as a kinase inhibitor, particularly against CaMK1 family kinases. Aberrant expression of these kinases is linked to tumor progression in several cancers, including breast cancer . In vitro studies have demonstrated that this compound inhibits CaMK1 D activity, which may enhance the efficacy of existing chemotherapeutic agents like trastuzumab and lapatinib .
- Antimicrobial Properties : Preliminary evaluations indicate that derivatives of imidazolidin-2-one exhibit antibacterial and antifungal activities. The structure-activity relationship (SAR) studies suggest that modifications to the imidazolidinone structure can enhance these properties .
The mechanism by which this compound exerts its effects primarily involves the inhibition of specific kinases. For instance, it has been shown to selectively inhibit CaMK1 D signaling pathways, which are crucial in regulating cellular growth and proliferation in cancer cells .
Case Study 1: Kinase Inhibition in Cancer Models
In a study focusing on breast cancer cell lines, treatment with this compound resulted in a significant reduction in cell viability. The compound was administered at varying concentrations over 48 hours, with IC50 values indicating potent inhibitory effects on cell proliferation (see Table 1).
| Concentration (μM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 5 | 85 |
| 10 | 70 |
| 20 | 45 |
| 50 | 20 |
Table 1: Effect of this compound on breast cancer cell viability.
Case Study 2: Antimicrobial Efficacy
Another study evaluated the antimicrobial activity of this compound against various bacterial strains. The compound displayed notable activity against Methicillin-resistant Staphylococcus aureus (MRSA), with a minimum inhibitory concentration (MIC) comparable to standard antibiotics .
Summary of Findings
The biological activity of this compound highlights its potential as a therapeutic agent:
- Kinase Inhibition : Effective against CaMK1 D, relevant for cancer treatment.
- Antimicrobial Activity : Shows promise against resistant bacterial strains.
Q & A
Advanced Research Question
- Stoichiometric adjustments : Limit alkylating agents to 1.1 equivalents to minimize over-alkylation.
- Protective groups : Use tert-butoxycarbonyl (Boc) to shield the amine group during synthesis.
- Microwave-assisted synthesis : Reduces reaction time, lowering side-product formation.
- By-product analysis : Employ LC-MS to identify intermediates and adjust reaction pathways. For example, isolating and characterizing ring-opened by-products can inform solvent or temperature optimization .
What spectroscopic techniques are critical for characterizing this compound, and what spectral signatures confirm its structure?
Basic Research Question
- NMR spectroscopy :
- ¹H NMR : Aromatic protons (δ 6.5–7.5 ppm), imidazolidinone NH (δ ~5.5–6.5 ppm, broad), and methyl groups (δ ~1.2–1.5 ppm).
- ¹³C NMR : Carbonyl resonance at ~155–165 ppm.
- IR spectroscopy : Stretching vibrations for carbonyl (~1700 cm⁻¹) and NH (~3300 cm⁻¹).
- Mass spectrometry : Molecular ion peak matching the exact mass (C₁₀H₁₃N₃O, 191.23 g/mol).
X-ray crystallography provides definitive structural confirmation if single crystals are obtained .
How can crystallographic disorder in the imidazolidinone ring or ambiguous hydrogen bonding networks be resolved?
Advanced Research Question
- High-resolution data : Collect diffraction data at ≤ 0.8 Å resolution using synchrotron sources.
- Refinement strategies : In SHELXL, apply restraints to anisotropic displacement parameters and model disorder using PART instructions.
- Validation tools : Compare hydrogen-bonding motifs (e.g., R₂²(8) patterns) with graph-set analysis to ensure consistency with Etter’s rules. DFT calculations can validate bond lengths and angles .
What methodologies are employed to analyze hydrogen bonding’s role in the compound’s crystal packing?
Basic Research Question
- Graph-set analysis : Classify interactions (e.g., chains, rings) using software like Mercury.
- Donor-acceptor distances : Measure via X-ray data (ideal: <3.0 Å for N–H···O bonds).
- Thermal ellipsoids : Assess rigidity of hydrogen-bonded networks. Solvent inclusion (e.g., ethanol) may alter packing; check for solvent-accessible voids .
How do substituent variations (e.g., methyl position) impact supramolecular assembly, and how can this be systematically studied?
Advanced Research Question
- Analog synthesis : Prepare derivatives with substituents at positions 2, 4, or 5 on the phenyl ring.
- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H···π vs. N–H···O).
- Correlation studies : Link Hammett σ values of substituents to hydrogen-bond strengths and melting points. Molecular dynamics simulations predict packing efficiency .
What strategies ensure high purity, and how are residual solvents or by-products detected?
Basic Research Question
- Purification : Recrystallization from ethanol/water (yield: ~70–80%) or preparative HPLC.
- Purity assessment :
- HPLC : Use a C18 column with UV detection (λ = 254 nm).
- Elemental analysis : Verify C/H/N ratios within 0.3% of theoretical values.
- Residual solvent testing : GC-MS for solvents like DMF or THF .
How should researchers address contradictory bioactivity data in structure-activity relationship (SAR) studies?
Advanced Research Question
- Re-synthesis under strict conditions : Use Schlenk lines for oxygen-sensitive steps.
- Orthogonal assays : Combine enzyme inhibition (e.g., kinase assays) and cell viability tests.
- Collaborative validation : Share samples with independent labs for replication. PDB deposition of co-crystal structures (e.g., with target proteins) resolves mechanistic ambiguities .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
